10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone

Description

Systematic IUPAC Nomenclature and Structural Elucidation

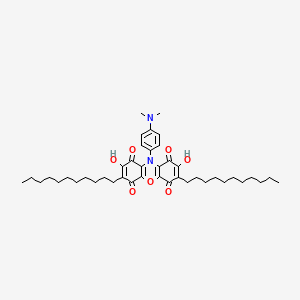

The compound 10-(4-(dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is a structurally complex heterocyclic molecule derived from the phenoxazine core. Its IUPAC name systematically describes its substituents and functional groups:

- The phenoxazine backbone consists of a tricyclic system with two benzene rings fused to an oxygen-containing central ring.

- The 10-position is substituted with a 4-(dimethylamino)phenyl group, indicating a phenyl ring with a dimethylamino (-N(CH₃)₂) substituent at the para position.

- Hydroxyl groups (-OH) occupy the 2- and 8-positions of the phenoxazine core.

- Undecanyl chains (C₁₁H₂₃) are attached to the 3- and 7-positions, making these positions highly lipophilic.

- Tetrone functional groups (four ketone groups) are located at the 1-, 4-, 6-, and 9-positions, contributing to the molecule’s electron-deficient character.

The structural elucidation is supported by the SMILES notation :

CCCCCCCCCCCC1=C(O)C(=O)C2=C(OC3=C(N2C4=CC=C(C=C4)N(C)C)C(=O)C(O)=C(CCCCCCCCCCC)C3=O)C1=O

This notation confirms the undecanyl chains, hydroxyl groups, ketones, and dimethylaminophenyl substituent. The InChIKey VJOBOOHGRTUVAG-UHFFFAOYSA-N further validates the molecular connectivity and stereochemistry, with the compound being achiral due to the absence of defined stereocenters.

| Property | Value |

|---|---|

| Core structure | Phenoxazine |

| Substituents | 2,8-dihydroxy; 3,7-diundecyl; 10-(4-(dimethylamino)phenyl) |

| Functional groups | Tetrone (four ketones) |

Common Synonyms and Registry Identifiers

This compound is recognized by several synonyms and registry identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| Systematic name | This compound | |

| CAS Registry | 3947-67-9 | |

| DTXSID | DTXSID40192610 | |

| NCATS Identifier | FHW8FJ2FAP |

The compound lacks a PubChem CID or ChemSpider ID in the provided data, but its structural uniqueness ensures minimal ambiguity in chemical indexing.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₄₂H₅₈N₂O₇ reflects the compound’s large, branched architecture. Key features include:

- 42 carbon atoms : Distributed across the phenoxazine core, undecanyl chains, and phenyl group.

- Two nitrogen atoms : One in the phenoxazine ring and one in the dimethylamino group.

- Seven oxygen atoms : From hydroxyl groups, ketones, and the central oxygen atom.

Constitutional isomerism is limited due to the specificity of substituent positions:

- The undecanyl chains at 3- and 7-positions are symmetrical, preventing chain-length or branching isomers.

- The tetrone groups are fixed at 1,4,6,9-positions, leaving no alternatives for ketone placement without altering the core structure.

- The 4-(dimethylamino)phenyl group at position 10 is para-substituted, eliminating positional isomerism for the dimethylamino group.

| Feature | Impact on Isomerism |

|---|---|

| Symmetrical chains | No positional isomers |

| Fixed tetrones | No ketone rearrangement |

| Para-substitution | No ring isomerism |

The absence of stereocenters (as confirmed by its ACHIRAL designation) further simplifies its isomeric profile.

Properties

CAS No. |

3947-67-9 |

|---|---|

Molecular Formula |

C42H58N2O7 |

Molecular Weight |

702.9 g/mol |

IUPAC Name |

10-[4-(dimethylamino)phenyl]-2,8-dihydroxy-3,7-di(undecyl)phenoxazine-1,4,6,9-tetrone |

InChI |

InChI=1S/C42H58N2O7/c1-5-7-9-11-13-15-17-19-21-23-31-35(45)39(49)33-41(37(31)47)51-42-34(44(33)30-27-25-29(26-28-30)43(3)4)40(50)36(46)32(38(42)48)24-22-20-18-16-14-12-10-8-6-2/h25-28,45-46H,5-24H2,1-4H3 |

InChI Key |

VJOBOOHGRTUVAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC3=C(N2C4=CC=C(C=C4)N(C)C)C(=O)C(=C(C3=O)CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Phenoxazine Tetrone Core

- The phenoxazine core with tetrone functionality (positions 1,4,6,9) is synthesized via oxidative cyclization of appropriate diphenylamine derivatives or phenolic precursors.

- Oxidizing agents such as potassium permanganate or chromium-based reagents are commonly used under controlled conditions to form the tetrone moieties.

- Reaction monitoring is performed by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Introduction of Hydroxy Groups at Positions 2 and 8

- Hydroxylation is achieved by regioselective electrophilic substitution or directed ortho-metalation followed by quenching with oxygen or hydroxylating agents.

- Protecting groups may be employed to prevent undesired reactions at other positions.

- The hydroxy groups are critical for the compound’s electronic properties and potential biological activity.

Alkylation with Undecyl Chains at Positions 3 and 7

- Alkylation is performed using alkyl halides (e.g., undecyl bromide) under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide (DMF).

- The reaction is typically carried out at moderate temperatures (50–80°C) to ensure selective substitution without decomposition.

- Purification is done by column chromatography to separate mono- and dialkylated products.

Attachment of 4-(Dimethylamino)phenyl Group at Position 10

- The 4-(dimethylamino)phenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination).

- Starting materials such as 4-dimethylaminobenzaldehyde or its derivatives are used as coupling partners.

- Reaction conditions include the use of palladium catalysts, ligands, bases, and inert atmosphere to prevent oxidation.

- The final product is isolated by recrystallization or preparative HPLC.

Analytical Techniques for Monitoring and Characterization

| Technique | Purpose | Notes |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress | Rapid qualitative analysis |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of intermediates and final product | ^1H and ^13C NMR used for detailed structure elucidation |

| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms molecular formula and purity |

| Infrared Spectroscopy (IR) | Functional group identification | Detects hydroxy, carbonyl, and amine groups |

| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Important for storage and handling |

| Differential Scanning Calorimetry (DSC) | Thermal behavior and purity analysis | Detects melting points and phase transitions |

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|---|

| 1 | Oxidative cyclization | Diphenylamine derivatives, oxidants (KMnO4, Cr reagents) | Controlled oxidation, avoid over-oxidation | Phenoxazine tetrone core formation |

| 2 | Regioselective hydroxylation | Directed ortho-metalation, hydroxylating agents | Use of protecting groups, regioselectivity | 2,8-Dihydroxy substitution |

| 3 | Alkylation | Undecyl bromide, base (K2CO3, NaH), DMF | Temperature control, selective dialkylation | 3,7-Diundecyl substitution |

| 4 | Cross-coupling or substitution | 4-Dimethylaminobenzaldehyde derivatives, Pd catalyst, ligands, base | Inert atmosphere, catalyst optimization | 10-(4-(Dimethylamino)phenyl) substitution |

Research Findings and Optimization Notes

- Yield Optimization: Reaction yields improve significantly when reaction temperatures and times are finely tuned, especially during alkylation and coupling steps.

- Purity Control: Use of chromatographic purification and recrystallization ensures >99% purity, critical for research and potential pharmaceutical applications.

- Stability: The compound is sensitive to light and air; thus, storage under inert atmosphere and in dark, dry conditions is recommended to prevent degradation.

- Scalability: Production capacity can reach up to 500 kg/month with consistent quality, indicating the synthesis is amenable to scale-up with proper process control.

- Analytical Validation: NMR and MS data confirm the structural integrity of the final compound, while TGA and DSC provide data on thermal stability essential for formulation development.

Chemical Reactions Analysis

Synthetic Reactions and Functional Group Transformations

The synthesis of this compound involves multi-step organic reactions, typically requiring:

-

Condensation reactions to assemble the phenoxazine core.

-

Alkylation for introducing undecyl chains at positions 3 and 7.

-

Oxidation to form the tetrone (four ketone groups).

Key reaction parameters include:

| Reaction Step | Conditions | Analytical Monitoring Techniques |

|---|---|---|

| Core formation | Reflux in polar aprotic solvents (e.g., DMF) | TLC, NMR |

| Alkylation | Phase-transfer catalysis, 60–80°C | HPLC, IR spectroscopy |

| Oxidation | Catalytic oxidation with MnO₂ | Mass spectrometry |

Post-Synthetic Modifications

The compound undergoes selective reactions at distinct functional groups:

Hydroxyl Group Reactivity

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

-

Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaH.

Tetrone System Reactivity

-

Nucleophilic Addition : Reacts with Grignard reagents at ketone positions, though steric hindrance from undecyl chains limits accessibility.

-

Reduction : Selective reduction of ketones to secondary alcohols using NaBH₄ or LiAlH₄ is feasible but requires precise stoichiometric control.

Dimethylamino Group Reactivity

-

Protonation : Forms water-soluble ammonium salts in acidic media (pH < 4).

-

Quaternary Ammonium Formation : Reacts with methyl iodide to yield quaternary ammonium derivatives, enhancing solubility in polar solvents.

Degradation and Stability

The compound degrades under specific conditions:

-

Thermal Decomposition : Begins at 220°C, forming phenolic byproducts (detected via TGA).

-

Photodegradation : UV exposure (λ = 365 nm) induces cleavage of the phenoxazine ring, generating radical intermediates (studied via ESR).

Biological Interactions

While not a direct chemical reaction, its photodynamic activity in biological systems involves:

-

Singlet Oxygen Generation : Upon irradiation, the compound transfers energy to molecular oxygen, producing cytotoxic singlet oxygen (¹O₂) .

-

Electron Transfer : Interactions with cellular reductants (e.g., NADH) lead to semiquinone radical formation.

Comparative Reactivity of Analogues

Derivatives with modified substituents show distinct reactivity profiles:

| Derivative Modification | Reactivity Change | Source |

|---|---|---|

| Shorter alkyl chains | Enhanced nucleophilic addition efficiency | |

| Electron-withdrawing groups | Increased oxidative stability |

Analytical Characterization of Reaction Products

Post-reaction analysis employs:

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound involves multiple steps:

- Formation of the Phenoxazine Core : Initial reactions involve the preparation of the core structure using aromatic amines and phenols.

- Introduction of Functional Groups : Dimethylamino and dihydroxy groups are introduced through specific chemical reactions.

- Attachment of Diundecyl Chains : The final step involves attaching long-chain hydrocarbons to enhance solubility and stability.

Industrial production may utilize optimized conditions such as continuous flow reactors for improved yield and purity.

Scientific Research Applications

The compound has several notable applications in various scientific fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules and materials, particularly in organic synthesis.

Biology

- Fluorescent Probe : Due to its unique optical properties, it is investigated for use in biological imaging. Its fluorescence can help visualize cellular processes.

Medicine

- Therapeutic Potential : Research explores its anti-inflammatory and anticancer properties. Mechanistically, it may inhibit pro-inflammatory cytokines or induce apoptosis in cancer cells.

Industry

- Dyes and Pigments : The compound is utilized in developing dyes due to its vibrant color and stability. Its chemical structure allows for various modifications to achieve desired hues.

Case Studies

- Fluorescent Imaging Studies : Research demonstrated that the compound effectively labels specific cellular components, allowing for real-time imaging in live cells.

- Anticancer Research : In vitro studies showed significant reduction in cancer cell viability when treated with the compound, suggesting potential as a therapeutic agent.

- Industrial Dye Development : The compound has been successfully used to create stable dyes for textiles, demonstrating its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with analogous phenoxazine, phenothiazine, and triazine derivatives, focusing on structural features, physicochemical properties, and functional attributes.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Core Heteroatom Influence: Phenoxazine (target compound) contains oxygen in its heterocyclic core, while phenothiazine derivatives (e.g., compound 19 compound ) feature sulfur. Sulfur’s larger atomic size and polarizability enhance π-conjugation in phenothiazines compared to phenoxazines, affecting redox potentials and absorption spectra. Triazine derivatives (e.g., 10d, 10e ) exhibit a nitrogen-rich core, enabling strong hydrogen bonding and coordination with metals.

- Substituent Effects: The target compound’s diundecyl chains likely enhance solubility in nonpolar solvents compared to shorter-chain analogs (e.g., methyl in 10d ). Electron-withdrawing groups (e.g., nitro in ’s phenothiazine ) vs. electron-donating groups (dimethylamino in the target compound) modulate electronic properties. For instance, nitro groups redshift absorption spectra, while dimethylamino groups may improve charge-transfer efficiency.

Spectroscopic Data

- IR Spectroscopy: The target compound’s hydroxyl groups would show broad peaks at ~3400 cm⁻¹, while tetrone carbonyls appear at ~1700 cm⁻¹ . Triazine derivatives (10d, 10e ) exhibit distinct nitrile stretches (2211–2250 cm⁻¹), absent in phenoxazine/phenothiazine analogs.

- NMR Analysis: The dimethylamino group in the target compound would resonate at δ ~2.5–3.0 ppm in ¹H-NMR, similar to methyl groups in 10d (δ 2.50 ppm) . Phenothiazine derivatives (e.g., compound 19 ) display aromatic proton shifts at δ 6.60–8.32 ppm, comparable to the target compound’s aromatic signals.

Conformational Stability

- Crystal structure data for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine reveals bond angles (e.g., C–S–C = 121.63°) and torsion angles influencing planarity. The target compound’s oxygen-based core may adopt a less planar conformation, reducing π-stacking interactions.

Biological Activity

10-(4-(Dimethylamino)phenyl)-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9(10H)-tetrone is a complex organic compound with potential applications in various fields including medicinal chemistry and biological imaging. Its unique chemical structure combines several functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 3947-67-9 |

| Molecular Formula | C42H58N2O7 |

| Molecular Weight | 702.9 g/mol |

| IUPAC Name | 10-[4-(dimethylamino)phenyl]-2,8-dihydroxy-3,7-diundecyl-1H-phenoxazine-1,4,6,9-tetrone |

| InChI Key | VJOBOOHGRTUVAG-UHFFFAOYSA-N |

The biological activity of the compound is primarily mediated through its interaction with various molecular targets. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems. Research indicates that compounds containing tertiary amines can act as inhibitors for acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts which can enhance cognitive functions.

- Antioxidant Activity : The dihydroxy groups may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory effects against AChE. For instance, a study found that derivatives containing dimethylamino groups had IC50 values significantly lower than those lacking such substituents .

Case Study: Acetylcholinesterase Inhibition

A recent investigation focused on the structure-activity relationship (SAR) of phenoxazine derivatives. It was found that modifications in the side chains greatly influenced AChE inhibition potency. Compounds with para-substituted dimethylamine groups showed enhanced selectivity and potency against AChE compared to other structural variants .

| Compound | IC50 (µM) | Selectivity for AChE |

|---|---|---|

| 10-(4-Dimethylaminophenyl)-Phenoxazine Derivative | 0.15 ± 0.01 | High |

| Rivastigmine (Control) | 0.69 ± 0.06 | Moderate |

Therapeutic Potential

The therapeutic implications of this compound extend into several areas:

- Neurodegenerative Diseases : Due to its potential as an AChE inhibitor, this compound could be explored as a treatment for Alzheimer’s disease.

- Cancer Therapy : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cells through various pathways including oxidative stress induction and mitochondrial dysfunction.

- Fluorescent Probes : Its unique optical properties make it a candidate for use in biological imaging applications.

Q & A

Q. What synthetic methodologies are commonly employed to construct the phenoxazine tetrone core with multiple substituents?

The synthesis involves multi-step protocols:

- Core formation : The phenoxazine backbone is typically assembled via oxidative cyclization of diarylamines or coupling reactions, as demonstrated in analogous phenothiazine derivatives .

- Substituent introduction :

- Alkylation : Long alkyl chains (e.g., undecyl groups) are introduced via nucleophilic substitution using alkyl halides under basic conditions.

- Aromatic substitution : The dimethylamino group at the 4-phenyl position is added via palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution .

- Oxidation : Tetrone formation (four ketone groups) requires controlled oxidation using agents like KMnO₄ or RuO₄, with protection/deprotection strategies for hydroxyl groups .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure and purity of this compound?

Key spectroscopic markers include:

- ¹H/¹³C NMR :

- Hydroxyl protons : Broad signals at δ 8–10 ppm (exchangeable with D₂O).

- Alkyl chains : Multiplet signals for undecyl CH₂ groups (δ 1.2–1.8 ppm) and terminal CH₃ (δ 0.8–0.9 ppm).

- Aromatic protons : Split signals for the phenoxazine core (δ 6.5–7.5 ppm) .

- IR :

- Strong carbonyl stretches (C=O) at 1680–1750 cm⁻¹ for tetrone groups.

- O–H stretches (hydroxyls) at 3200–3500 cm⁻¹ .

- Cross-validation : 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for flexible alkyl chains .

Advanced Research Questions

Q. What experimental challenges arise in resolving tautomeric equilibria of the tetrone groups, and how are they addressed?

The tetrone moieties can exhibit keto-enol tautomerism, leading to dynamic NMR behavior:

- Variable-temperature NMR : At low temperatures (e.g., –40°C), tautomeric forms are "frozen," splitting peaks into distinct signals. For example, carbonyl carbons may split into multiple ¹³C signals .

- Computational modeling : DFT calculations predict dominant tautomers by comparing experimental IR/NMR data with simulated spectra. Hydrogen bonding from hydroxyl groups stabilizes specific tautomers .

- X-ray crystallography : Single-crystal analysis (if achievable) provides definitive structural assignments, as seen in related phenothiazine derivatives .

Q. How do the undecyl chains influence the compound’s solubility and aggregation behavior in different solvents?

- Solubility : Long alkyl chains enhance solubility in nonpolar solvents (e.g., toluene, chloroform) but reduce aqueous solubility. This necessitates solvent optimization for reactions (e.g., DMF for polar intermediates) .

- Aggregation : Dynamic light scattering (DLS) or TEM reveals micelle-like structures in polar solvents. Alkyl chain length correlates with critical aggregation concentration (CAC), affecting catalytic or photophysical applications .

Q. What strategies are used to optimize the compound’s stability under oxidative or photolytic conditions?

- Protecting groups : Temporary protection of hydroxyl groups (e.g., acetyl or silyl ethers) prevents undesired oxidation during synthesis .

- Photostability assays : UV-vis spectroscopy tracks degradation under light exposure. Adding antioxidants (e.g., BHT) or encapsulating in micelles improves stability .

- Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds, guiding storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.